molecular formula C13H17BrN2O2 B2550369 tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate CAS No. 1936613-80-7

tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate

Cat. No. B2550369
CAS RN: 1936613-80-7
M. Wt: 313.195
InChI Key: LOFKXGJHMNFMDF-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 1936613-80-7. It has a molecular weight of 313.19 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(4-5-13)9-6-10(14)8-15-7-9/h6-8H,4-5H2,1-3H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H320, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .

properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-3-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(4-5-13)9-6-10(14)8-15-7-9/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFKXGJHMNFMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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